Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate is a synthetic compound that belongs to the class of synthetic cannabinoids. This compound is notable for its structural similarity to various psychoactive substances and is often used in research related to new psychoactive substances. It has garnered attention for its potential applications in pharmacology and toxicology, particularly in the context of drug metabolism and effects on the endocannabinoid system.
This compound can be synthesized through various chemical methodologies, primarily involving amide coupling and alkylation reactions. It has been identified in studies focusing on synthetic cannabinoid metabolites, particularly in relation to intoxication cases and forensic analysis.
Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate is classified as a synthetic cannabinoid. It is structurally related to other indole-based compounds, which are known for their interactions with cannabinoid receptors in the body. Its classification as a new psychoactive substance places it within a category of compounds that mimic the effects of natural cannabinoids.
The synthesis of methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate typically involves two main steps: alkylation and amide coupling.
Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate has a complex molecular structure characterized by several functional groups:
The three-dimensional conformation of this molecule allows it to interact effectively with cannabinoid receptors, influencing its biological activity.
Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate participates in various chemical reactions typical of amides and esters:
These reactions are crucial for understanding the metabolism of synthetic cannabinoids and their potential degradation products .
The mechanism of action for methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate involves its interaction with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system.
Research indicates that synthetic cannabinoids can have more potent effects than natural cannabinoids due to their structural modifications .
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed for characterization .
Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate has several significant applications:
The ongoing research into its metabolites also provides insights into drug metabolism and potential clinical implications .
Indole- and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) represent a dominant class of new psychoactive substances (NPS) detected globally. Over 200 SCRAs have been reported on the illicit market, with valinate (e.g., AMB-FUBINACA) and tert-leucinate (e.g., MDMB-INACA, 5F-MDMB-PINACA) derivatives being among the most prevalent and potent due to their high affinity for cannabinoid receptors CB1 and CB2 [2]. These compounds are typically distributed as crystalline solids or infused into herbal matrices, papers, or e-liquids for smoking or vaping, complicating detection and regulation [2].
MDMB-INACA exemplifies this trend, categorized as an analytical reference standard and precursor for SCRA synthesis. Its structural framework—comprising an indazole core linked to a tert-leucinate head group—enhances receptor binding and metabolic stability, contributing to its persistence in illicit samples [1] [2]. Forensic analyses confirm that SCRAs like MDMB-INACA are frequently encountered in enantiopure (S)-form, which exhibits significantly greater pharmacological potency than the (R)-enantiomer [2].
Table 1: Prevalence of Key Tert-Leucinate SCRAs in Illicit Markets
| Compound | Core Structure | Primary Metabolic Pathway | Detection Frequency |
|---|---|---|---|
| MDMB-INACA | Indazole | Ester hydrolysis | High (Forensic samples) |
| 5F-MDMB-PINACA | Indazole | Oxidative defluorination | Very high |
| 4F-MDMB-BINACA | Indazole | Ester hydrolysis | Moderate |
| MDMB-4en-PINACA | Indazole | Allylic oxidation | Increasing |
The structural architecture of SCRAs like MDMB-INACA follows a modular design with four subunits:
Table 2: Structural Subunits Driving SCRA Analog Development
| Subunit | Evolutionary Trend | Functional Impact |
|---|---|---|
| Head Group | Valinate → Tert-leucinate (e.g., MDMB-INACA) | Enhanced metabolic stability and lipophilicity (Log D~7.4~: 2.81–4.95) [2]. |
| Core | Indole → Indazole | Increased resistance to oxidative metabolism. |
| Tail | Pentyl → Fluoropentyl (e.g., 5F-MDMB-PINACA) | Improved CB1 affinity and bioavailability. |
The shift toward tert-leucinate head groups (e.g., in MDMB-INACA) directly impacts pharmacokinetics. These groups confer high lipophilicity (Log D~7.4~ = 4.95 for MDMB-4en-PINACA), promoting tissue distribution and plasma protein binding (88.9–99.5%) [2]. Consequently, SCRAs accumulate in lipid-rich tissues, prolonging detection windows in urine despite rapid in vitro hepatic clearance.
Chirality is another critical design element: Illicit samples contain >99% (S)-enantiomer, optimizing CB1 activation. Metabolic studies reveal that the tert-leucinate head group in MDMB-INACA favors ester hydrolysis, though this pathway is less dominant than in valinate analogs due to steric hindrance from the gem-dimethyl moiety [2].
Key Forensic and Chemical Insights
This structural evolution underscores a continuous cycle of analog development aimed at maximizing pharmacological effects and circumventing regulatory controls.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6